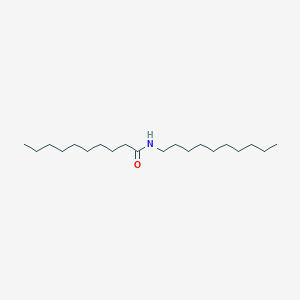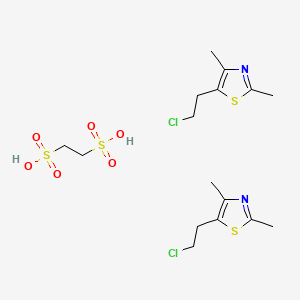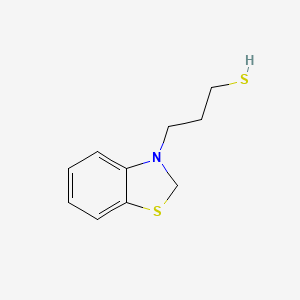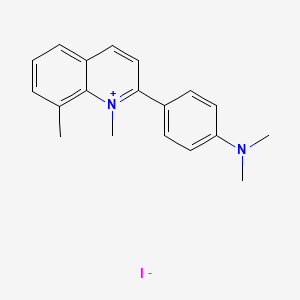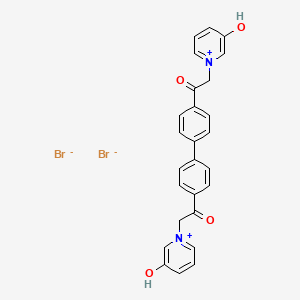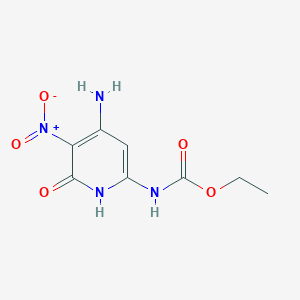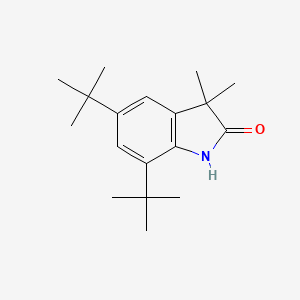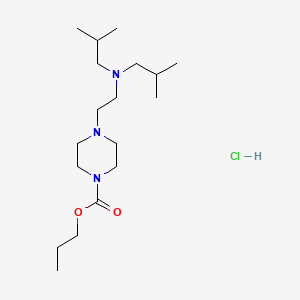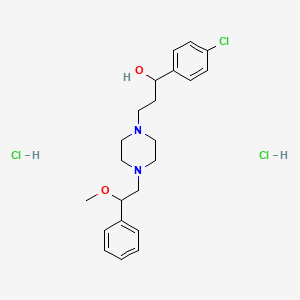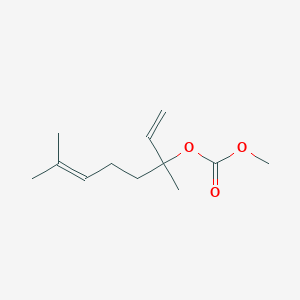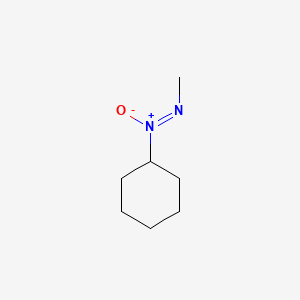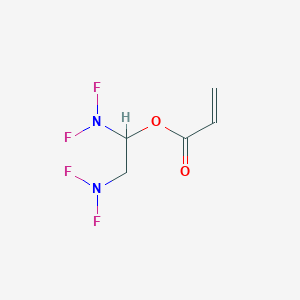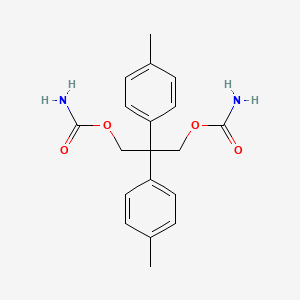
2,2-Di-p-tolyl-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di-p-tolyl-1,3-propanediol dicarbamate is a chemical compound with the molecular formula C19H22N2O4. It consists of 22 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and carbamate groups .
Métodos De Preparación
The synthesis of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves several steps. One common method includes the reaction of 2,2-Di-p-tolyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the dicarbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2-Di-p-tolyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
2,2-Di-p-tolyl-1,3-propanediol dicarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
2,2-Di-p-tolyl-1,3-propanediol dicarbamate can be compared with similar compounds such as:
2,2-Diethyl-1,3-propanediol dicarbamate: This compound has similar structural features but differs in the alkyl groups attached to the central carbon atom.
2,2-Dimethyl-1,3-propanediol dicarbamate: Another similar compound with different alkyl groups, leading to variations in its chemical and biological properties
Propiedades
Número CAS |
25451-45-0 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[3-carbamoyloxy-2,2-bis(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-13-3-7-15(8-4-13)19(11-24-17(20)22,12-25-18(21)23)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,20,22)(H2,21,23) |
Clave InChI |
SRTSKTCQURGSPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
